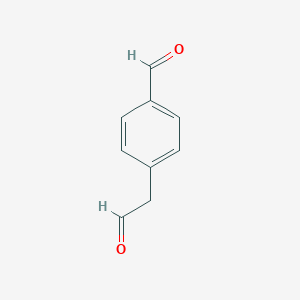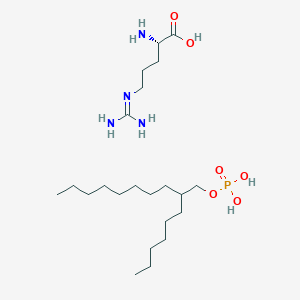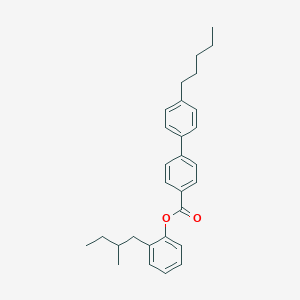
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester, also known as BMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPE is a type of ester that is commonly used in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is widely used as a building block in the synthesis of various organic compounds, including liquid crystals, polymers, and dendrimers. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has also been used as a precursor for the synthesis of novel fluorescent dyes that can be used in biological imaging.
Mecanismo De Acción
The mechanism of action of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is not well understood. However, it is believed that (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester interacts with cell membranes and alters their properties. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to increase the fluidity of lipid bilayers, which can affect various cellular processes such as protein trafficking and signal transduction.
Biochemical and Physiological Effects:
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to have several biochemical and physiological effects. In vitro studies have shown that (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can induce apoptosis in cancer cells. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has also been shown to inhibit the growth of various cancer cell lines. In addition, (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester has some limitations. It is relatively expensive compared to other organic compounds, and its synthesis requires the use of hazardous chemicals.
Direcciones Futuras
There are several future directions for the research on (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester. One potential direction is the development of novel fluorescent dyes for biological imaging. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can be used as a precursor for the synthesis of various fluorescent dyes that can be used for imaging of biological structures and processes. Another potential direction is the development of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester-based materials for various applications such as sensors and electronic devices. (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester-based materials have unique properties that make them suitable for various applications. Finally, the potential therapeutic applications of (1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester in various diseases such as cancer and inflammation need to be further explored.
Métodos De Síntesis
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester can be synthesized by the reaction of 4-(2-methylbutyl)phenol with (1,1'-biphenyl)-4-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or toluene. The product is then purified by recrystallization or column chromatography.
Propiedades
Número CAS |
100573-96-4 |
|---|---|
Nombre del producto |
(1,1'-Biphenyl)-4-carboxylic acid, 4'-pentyl-, 4-(2-methylbutyl)phenyl ester |
Fórmula molecular |
C29H34O2 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
[2-(2-methylbutyl)phenyl] 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C29H34O2/c1-4-6-7-10-23-13-15-24(16-14-23)25-17-19-26(20-18-25)29(30)31-28-12-9-8-11-27(28)21-22(3)5-2/h8-9,11-20,22H,4-7,10,21H2,1-3H3 |
Clave InChI |
MXOLWZUTOMIGPI-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3CC(C)CC |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3CC(C)CC |
Otros números CAS |
100573-96-4 |
Sinónimos |
4'-Pentyl-(1,1'-biphenyl)-4-carboxylic acid, 4-(2-methylbutyl)phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)
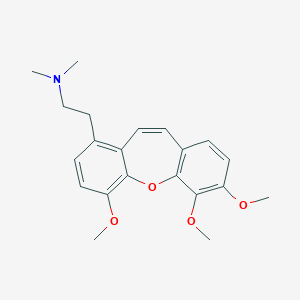
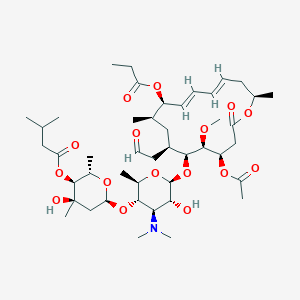

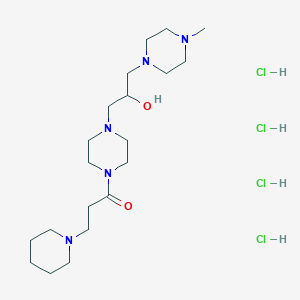
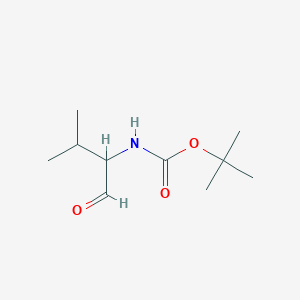
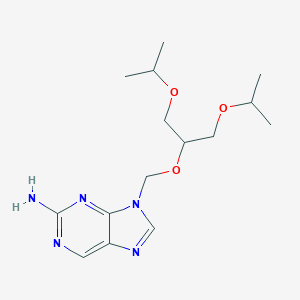
![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
